molecular formula C23H20FN3O3S B2457159 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 899969-79-0

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2457159
CAS No.: 899969-79-0
M. Wt: 437.49
InChI Key: XPTZTUQTCUAMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A novel approach in the search for anticancer agents has led to the synthesis of quinazoline derivatives, demonstrating significant antitumor activities against various cancer cell lines. Compounds containing the 2-oxoquinoline structure, including those related to the specified chemical, have been evaluated for their efficacy against human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Pharmacological screening indicated moderate to high levels of antitumor activities, with some compounds showing potent inhibitory activities compared to 5-fluorouracil, a positive control (Fang et al., 2016). Additionally, derivatives have been found that selectively inhibit cancer cell lines, indicating a potential for development into new drug candidates (Chou et al., 2010).

Antimicrobial Activity

Fluoroquinolones, a major class of antibacterial agents, have been enhanced by designing m-aminophenyl groups as novel N-1 substituents, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This development signifies an advancement in the treatment of bacterial infections, offering a more potent alternative to existing medications (Kuramoto et al., 2003).

Antimicrobial and Anticancer Hybrid Molecules

Research into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives has explored their diuretic, antihypertensive, and anti-diabetic potential. Among these compounds, notable derivatives have shown remarkable in vitro antimicrobial potency, highlighting the therapeutic versatility of quinazoline-based molecules (Rahman et al., 2014).

Interaction with Human Serum Albumin

The study of interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) provides insights into the binding mechanisms and the impact of fluorine substitution on these interactions. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds, influencing their design for therapeutic applications (Wang et al., 2016).

Protein Kinase Inhibition

Isoquinolinesulfonamides, related in structure to the specified compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings open avenues for the development of new therapeutic agents targeting diseases mediated by these enzymes (Hidaka et al., 1984).

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-8-11-22(15(2)12-14)31(29,30)26-21-13-17(9-10-19(21)24)27-16(3)25-20-7-5-4-6-18(20)23(27)28/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTZTUQTCUAMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.